![molecular formula C17H17N3S B14297355 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile CAS No. 114606-10-9](/img/structure/B14297355.png)
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile is an organic compound that features a diazenyl group (N=N) linked to a benzonitrile moiety, with a 4-tert-butylphenylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile typically involves the following steps:
Diazotization: The starting material, 4-tert-butylphenylamine, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzonitrile in the presence of a suitable base, such as sodium acetate, to form the desired diazenyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated diazenyl groups.
Substitution: Substituted derivatives with new functional groups replacing the diazenyl group.
Applications De Recherche Scientifique
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s effects are mediated through its binding to specific molecular targets, influencing cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group.
Benzonitrile: A simpler aromatic nitrile compound.
Azobenzene: A compound with a similar diazenyl group but different substituents.
Uniqueness
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile is unique due to the combination of its diazenyl group, benzonitrile moiety, and 4-tert-butylphenylsulfanyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
114606-10-9 |
|---|---|
Formule moléculaire |
C17H17N3S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-[(4-tert-butylphenyl)sulfanyldiazenyl]benzonitrile |
InChI |
InChI=1S/C17H17N3S/c1-17(2,3)14-7-9-16(10-8-14)21-20-19-15-6-4-5-13(11-15)12-18/h4-11H,1-3H3 |
Clé InChI |
UVYLFEFCKFKZCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)SN=NC2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





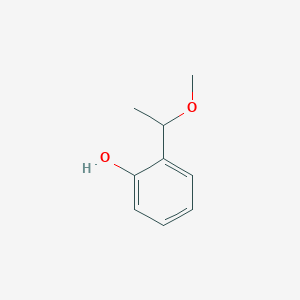
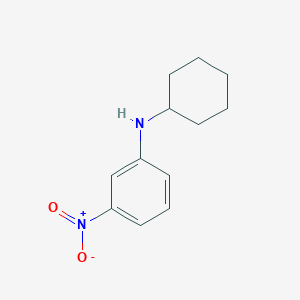
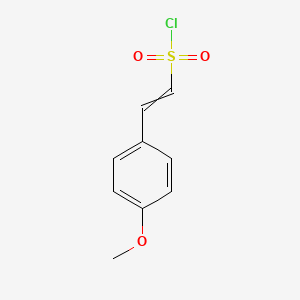

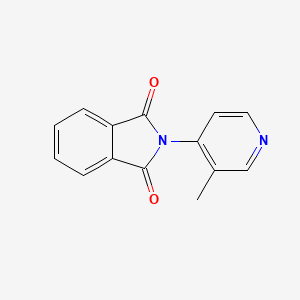

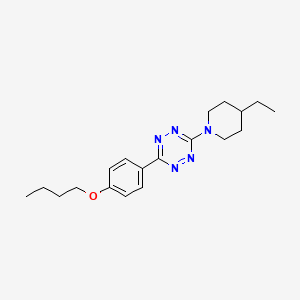
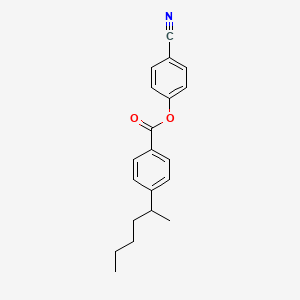
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
